Demethoxy-3-epifumitremorgin C

Description

Contextualizing Indole (B1671886) Alkaloids within Fungal Metabolites

Fungi, particularly those belonging to the phylum Ascomycota, are prolific producers of a vast and diverse array of secondary metabolites. nih.gov Among these, indole alkaloids represent one of the largest and most structurally varied classes of nitrogen-containing natural products. nih.gov These compounds, characterized by the presence of one or more indole or indoline (B122111) moieties, are biosynthesized from amino acid precursors, most commonly L-tryptophan. nih.govacs.org Fungi from the genera Aspergillus and Penicillium are especially known for producing a wide range of indole diketopiperazine alkaloids. acs.org These fungal metabolites have garnered significant attention from the scientific community due to their often potent and diverse biological activities, which include antimicrobial, antiviral, anticancer, and immunomodulatory effects. acs.orgnih.gov The structural complexity and bioactivity of these compounds make them promising candidates for the development of new pharmaceutical agents. nih.govthieme-connect.com

Significance of Demethoxy-3-epifumitremorgin C as a Complex Polycyclic Indole Alkaloid

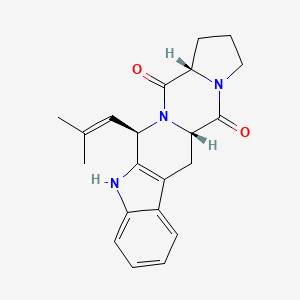

This compound is a member of the fumitremorgin class of mycotoxins, which are characterized as tremorogenic metabolites produced by fungi such as Aspergillus and Penicillium. wikipedia.orgebi.ac.uk Structurally, it is a complex polycyclic indole alkaloid. ontosight.ai Its intricate architecture features a fusion of pyrrolo, pyrazino, and pyrido rings with an indole system, creating a unique three-dimensional shape. ontosight.ai This distinct stereochemistry is a hallmark of many biologically active natural products. The molecule is an organic heteropentacyclic compound, specifically a diketopiperazine, which arises from the condensation of two amino acids. ebi.ac.uknih.gov In the case of this compound, these precursors are L-tryptophan and L-proline. wikipedia.orgsemanticscholar.org The complexity of its structure has made it a challenging and attractive target for total synthesis, a process that can provide access to the natural product and its analogs for further biological evaluation. researchgate.netrsc.org

Research Trajectory and Existing Knowledge Gaps Regarding this compound

Research into this compound and related compounds has been driven by their interesting biological profiles. For instance, this compound has been shown to inhibit the cell cycle in mouse tsFT210 cells and cause cell cycle arrest at the G2/M phase. semanticscholar.org The biosynthesis of fumitremorgins, including the formation of this compound, has been a significant area of investigation. wikipedia.org Key enzymes, such as nonribosomal peptide synthetases (NRPSs) and cytochrome P450 monooxygenases, have been identified as crucial players in the biosynthetic pathway. wikipedia.orgnih.govuniprot.orguniprot.org

Despite the progress made, knowledge gaps remain. While the core biosynthetic pathway has been elucidated, the precise regulatory mechanisms governing the production of these alkaloids are not fully understood. Furthermore, a comprehensive understanding of the full spectrum of biological activities of this compound is still developing. The exploration of its potential as a lead compound for drug discovery is an active area of research, necessitating further investigation into its mechanism of action and structure-activity relationships. nih.gov Continued research, including the synthesis of novel analogs and further biological screening, is essential to fully harness the therapeutic potential of this complex fungal metabolite. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

106292-68-6 |

|---|---|

Molecular Formula |

C21H23N3O2 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1S,12R,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione |

InChI |

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17+,18-/m0/s1 |

InChI Key |

LQXCSIKDOISJTI-KSZLIROESA-N |

Isomeric SMILES |

CC(=C[C@@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C |

Origin of Product |

United States |

Origin and Biosynthesis of Demethoxy 3 Epifumitremorgin C

Fungal Isolation and Producer Organisms

The primary source of Demethoxy-3-epifumitremorgin C is filamentous fungi, particularly species within the genus Aspergillus. These microorganisms are ubiquitous in nature and are known for their ability to produce a diverse array of secondary metabolites.

Identification of Aspergillus Species and Other Fungi as this compound Producers

Aspergillus fumigatus is a well-documented producer of this compound. nih.govresearchgate.net This species, often found in soil and decaying organic matter, is a significant source of various bioactive compounds. Strains of A. fumigatus isolated from marine environments have also been shown to produce this metabolite. nih.gov

Beyond A. fumigatus, other species within the Aspergillus genus and even other fungal genera have been identified as producers. For instance, Aspergillus fischeri is another species known to synthesize fumitremorgins, a class of compounds to which this compound belongs. frontiersin.orgnih.gov Research has also pointed to the production of related indole (B1671886) diketopiperazine alkaloids by fungi from the genus Penicillium, such as Penicillium brefeldianum and Penicillium piscarium. mdpi.comresearchgate.net The table below lists some of the known fungal producers of this compound and related compounds.

| Fungus Species | Compound Class |

| Aspergillus fumigatus | Fumitremorgins, including this compound nih.govresearchgate.net |

| Aspergillus fischeri | Fumitremorgins frontiersin.orgnih.gov |

| Penicillium brefeldianum | Prenylated indolediketopiperazine peroxides mdpi.com |

| Penicillium piscarium | Diketopiperazine alkaloids researchgate.net |

Cultivation and Fermentation Strategies for Optimized Metabolite Production

The production of this compound and other secondary metabolites by fungi is highly dependent on the cultivation and fermentation conditions. Optimizing these parameters is crucial for maximizing the yield of the desired compound.

Submerged batch fermentation is a common technique used for the cultivation of Aspergillus species to enhance the production of bioactive compounds. frontiersin.org Key factors that influence metabolite production include the composition of the culture medium, pH, temperature, aeration, and agitation. frontiersin.org For instance, the choice of carbon and nitrogen sources in the medium can significantly impact the metabolic pathways and, consequently, the production of specific alkaloids. Studies on related fungal fermentations have shown that manipulating these factors can lead to a significant increase in the yield of the target metabolite. frontiersin.orgnih.gov

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and intricate molecular transformations. It is a subset of the larger biosynthetic pathway of indole alkaloids, which are characterized by their indole core structure derived from the amino acid tryptophan.

Precursor Incorporation Studies in this compound Biosynthesis

Understanding the building blocks of a natural product is a fundamental step in elucidating its biosynthetic pathway. For this compound, precursor incorporation studies have been instrumental. These studies typically involve feeding isotopically labeled compounds to the producing organism and then analyzing the final product to determine which precursors were incorporated.

The core structure of this compound, like other fumitremorgins, is derived from the amino acids L-tryptophan and L-proline. mdpi.comsemanticscholar.org These two amino acids condense to form a diketopiperazine core, which is a common feature of this class of alkaloids. mdpi.comsemanticscholar.org Further modifications, including prenylation (the addition of an isoprene (B109036) unit), are crucial for the final structure. The isoprene unit is derived from dimethylallyl pyrophosphate (DMAPP), which originates from the mevalonate (B85504) pathway. Brevianamide (B1173143) F is considered a key precursor in the diverse biosynthetic family of fumitremorgins. researchgate.net

Enzymatic Steps and Associated Gene Clusters in Indole Alkaloid Biogenesis

The biosynthesis of complex natural products like this compound is orchestrated by a series of enzymes encoded by genes often found together in biosynthetic gene clusters (BGCs). mpg.defrontiersin.org The identification and characterization of these gene clusters provide a genetic blueprint for the production of the metabolite.

In the biosynthesis of fumitremorgin C, a key step is the hydroxylation of the tryprostatin B indole ring at the C-6 position, a reaction catalyzed by the enzyme FtmC. researchgate.net This is followed by a C-N bond formation facilitated by the enzyme FtmE, which leads to the formation of fumitremorgin C. researchgate.net Although the specific enzymes for every step in the this compound pathway may not all be fully characterized, the general enzymatic machinery for indole alkaloid biosynthesis involves several key enzyme families. These include non-ribosomal peptide synthetases (NRPSs) for the initial condensation of the amino acid precursors, prenyltransferases for the addition of isoprene units, and various oxidoreductases (such as cytochrome P450 monooxygenases) for tailoring reactions like hydroxylations and ring formations. researchgate.netmpg.de

Proposed Biosynthetic Intermediates and Complex Molecular Transformations

The biosynthetic pathway from the initial precursors to this compound involves a series of proposed intermediates and complex molecular rearrangements. The initial condensation of L-tryptophan and L-proline likely forms a cyclo-L-tryptophyl-L-proline diketopiperazine. This core is then prenylated, likely at the C-2 position of the indole ring, to form an early intermediate.

Subsequent steps involve a series of oxidative cyclizations and rearrangements to form the characteristic polycyclic structure of the fumitremorgins. These transformations are often catalyzed by highly specific enzymes that control the stereochemistry of the final product. The "demethoxy" prefix in the name indicates that this compound lacks a methoxy (B1213986) group that is present in other related fumitremorgins, suggesting a branch in the biosynthetic pathway or a subsequent demethylation step. The "epi" designation points to a specific stereochemical configuration at one of the chiral centers, highlighting the precise control exerted by the biosynthetic enzymes.

Chemoenzymatic Approaches to this compound Biosynthesis

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of biocatalysis. In the context of complex natural products like this compound and its parent compounds, this hybrid approach allows for the generation of the core molecular scaffold and subsequent enzymatic modifications to produce the final product or its analogs. The biosynthesis of fumitremorgin-class alkaloids, to which this compound belongs, relies on a series of enzymatic reactions orchestrated by the ftm gene cluster in fungi such as Aspergillus fumigatus. nih.govmdpi.com Understanding these enzymatic steps provides a powerful toolkit for chemoenzymatic strategies.

The general biosynthetic route starts with the amino acids L-tryptophan and L-proline, which are condensed to form a diketopiperazine (DKP) core. mdpi.commdpi.com This core is then subjected to a series of "tailoring" reactions, including prenylation and oxidation, catalyzed by specific enzymes encoded by the ftm cluster. rsc.org These tailoring enzymes are prime candidates for use in chemoenzymatic workflows.

A key strategy involves the chemical synthesis of a precursor molecule, such as the diketopiperazine brevianamide F, which is an early intermediate in the fumitremorgin pathway. researchgate.net This synthetic precursor can then be subjected to enzymatic transformations using isolated enzymes or engineered microorganisms.

Key Enzymatic Transformations:

Prenylation: The attachment of a dimethylallyl group to the indole ring of the DKP scaffold is a critical step. The enzyme FtmPT1, a prenyltransferase, catalyzes the regular prenylation at the C-2 position of brevianamide F to yield tryprostatin B. researchgate.net In a chemoenzymatic context, a chemically synthesized brevianamide F analog could be used as a substrate for FtmPT1 to generate novel tryprostatins.

Cyclization: The conversion of tryprostatin B into the pentacyclic fumitremorgin core is a crucial cyclization reaction. This key step is catalyzed by FtmE, a cytochrome P450 monooxygenase. nih.govebi.ac.uk The ability of FtmE to forge this complex ring system makes it a valuable biocatalyst for the final steps in the synthesis of fumitremorgin-type structures.

Oxidation: Other oxidative enzymes from the pathway, such as the non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase FtmOx1, are responsible for further modifications. FtmOx1, for example, converts fumitremorgin B into verruculogen (B192650) by forming an endoperoxide bridge. ebi.ac.ukresearchgate.net Research has demonstrated the promiscuity of FtmOx1, showing its ability to act on substrate analogs like 13-epi-fumitremorgin B in a chemoenzymatic synthesis to produce 13-oxoverruculogen. researchgate.net This highlights the potential to use these enzymes to create derivatives that are not found in nature.

The development of chemoenzymatic routes leverages the growing understanding of these biosynthetic pathways and the increasing accessibility of recombinant enzymes. By combining chemical synthesis of precursors with the regio- and stereospecificity of enzymes like P450s and prenyltransferases, researchers can access complex molecules like this compound and create diverse libraries of related compounds for further study. rsc.orgnih.gov

Interactive Table: Key Enzymes in Fumitremorgin Biosynthesis and Chemoenzymatic Potential

| Enzyme | Enzyme Class | Function in Native Pathway | Potential Chemoenzymatic Application | References |

|---|---|---|---|---|

| FtmPT1 | Prenyltransferase | Catalyzes C-2 prenylation of brevianamide F to form tryprostatin B. | Prenylation of chemically synthesized DKP analogs. | researchgate.net |

| FtmE | Cytochrome P450 | Catalyzes the cyclization of tryprostatin B to form the fumitremorgin C core. | Stereospecific cyclization of synthetic tryprostatin analogs to create novel pentacyclic scaffolds. | nih.govebi.ac.uk |

| FtmOx1 | Dioxygenase | Catalyzes endoperoxide formation to convert fumitremorgin B to verruculogen. | Biotransformation of synthetic fumitremorgin analogs to introduce oxidative modifications. | ebi.ac.ukresearchgate.net |

Chemical Synthesis and Analog Design of Demethoxy 3 Epifumitremorgin C

Strategies for Total Synthesis of Demethoxy-3-epifumitremorgin C

The total synthesis of this compound and its parent compounds relies on sophisticated strategies that can control the formation of its complex, stereochemically rich tetracyclic core. These approaches often draw from a well-established toolbox of reactions for indole (B1671886) alkaloid synthesis, adapted and refined for the specific challenges posed by the fumitremorgin scaffold.

Diastereoselective and Enantiospecific Synthetic Methodologies for Indole Alkaloids

The construction of indole alkaloids with high stereochemical purity is a central goal of synthetic organic chemistry. oup.com Enantiospecific synthesis, which uses a chiral starting material from the "chiral pool" to transfer stereochemical information to the final product, is a common and powerful strategy. acs.orgfao.org For fumitremorgin-type alkaloids, the amino acid L-tryptophan is an ideal chiral building block. researchgate.net

A cornerstone reaction in this field is the Pictet-Spengler reaction, which condenses an indole-containing amine like tryptophan with an aldehyde or ketone to form a tetrahydro-β-carboline ring system. The stereochemical outcome of this reaction can be controlled to favor specific diastereomers. For instance, kinetically controlled Pictet-Spengler reactions can produce the cis-1,3-disubstituted tetrahydro-β-carboline with high diastereoselectivity, which is a crucial intermediate for the fumitremorgin skeleton. researchgate.net One reported synthesis of this compound utilizes an acyliminium Pictet-Spengler condensation between an L-tryptophan derivative and senecialdehyde, which proceeds to give the desired cis product. researchgate.net

Other enantiospecific and diastereoselective methods developed for indole alkaloids include the use of chiral lactams derived from phenylglycinol or tryptophanol, which serve as versatile precursors for various alkaloid skeletons. researchgate.net Additionally, organocatalyzed reactions, such as the Diels-Alder reaction to form isoquinuclidine cores, have emerged as powerful tools for establishing stereocenters with high enantioselectivity early in a synthetic sequence. rsc.org

Table 1: Key Methodologies in the Synthesis of the Fumitremorgin Core

| Methodology | Key Reactants | Key Intermediate | Stereochemical Control | Reference(s) |

|---|---|---|---|---|

| Acyliminium Pictet-Spengler Reaction | L-tryptophan methyl ester, senecialdehyde, Fmoc-L-Pro-Cl | cis-Tetrahydro-β-carboline | Diastereoselective condensation yields the cis isomer, while the chirality of L-tryptophan ensures enantiospecificity. | researchgate.net |

| Kinetically Controlled Pictet-Spengler | L-Tryptophan methyl ester, butynone | cis-1,3-disubstituted-tetrahydro-β-carboline | Reaction conditions favor the kinetic cis product over the thermodynamic trans product. | researchgate.net |

| Bischler-Napieralski Reaction | N-acyl-tryptamine derivative | Dihydro-β-carboline imine | Substrate-controlled reduction of the resulting imine can be highly diastereoselective. | researchgate.net |

Key Chemical Transformations and Mechanistic Considerations in this compound Construction

The key transformation is an acyliminium Pictet-Spengler condensation. This reaction begins with the formation of an imine from L-tryptophan methyl ester and senecialdehyde. This imine is then activated by reaction with Fmoc-L-Pro-Cl, generating a highly reactive N-acyliminium ion. This electrophilic species is poised for an intramolecular cyclization, where the electron-rich C2 position of the indole ring attacks the iminium carbon. This cyclization forges the central tetrahydro-β-carboline ring system. The reaction yields a mixture of cis and trans diastereomers, from which the desired cis product is isolated. researchgate.net

The final step involves a one-pot deprotection and diketopiperazine formation. Treatment of the cis-tetrahydro-β-carboline intermediate with a base induces the removal of the Fmoc protecting group. The newly freed secondary amine then undergoes a spontaneous intramolecular amidation with the adjacent methyl ester, forming the six-membered diketopiperazine ring and completing the tetracyclic core of this compound. researchgate.net

Synthetic Challenges and Advancements in Complex Indole Alkaloid Scaffold Assembly

The synthesis of complex indole alkaloids is fraught with challenges that test the limits of modern organic chemistry. oup.com A primary difficulty lies in the construction of intricate, often strained, polycyclic scaffolds from simpler precursors. rsc.orgresearchgate.net Many of these natural products, including the fumitremorgins, feature multiple contiguous stereogenic centers, including all-carbon quaternary centers, which are notoriously difficult to construct. oup.com Controlling both the relative and absolute stereochemistry across the molecule is a persistent challenge.

Historically, synthetic chemists devised linear, target-specific strategies for each alkaloid. scispace.com However, a major advancement has been the development of divergent, biogenetically inspired synthetic strategies. These approaches aim to mimic nature's efficiency by creating a common, multipotent intermediate that can be selectively guided toward a variety of different alkaloid skeletons through different cyclization or rearrangement pathways. scispace.com This allows for the systematic generation of skeletal diversity from a single starting point.

Further advancements have come from the invention of novel catalytic methods. For example, photoredox catalysis has enabled new types of bond-forming reactions under mild conditions, such as the C-C bond cleavage used to generate isoquinuclidinone cores. rsc.org The development of iridium-catalyzed C-H borylation has provided unprecedented access to functionalizing specific positions on the indole ring, which was previously difficult, enabling the synthesis of complex alkaloids like verruculogen (B192650) and fumitremorgin A. researchgate.net

Rational Design and Synthesis of this compound Derivatives and Analogs

The core scaffold of this compound serves as a template for the rational design of new molecules with potentially improved or novel biological activities. By systematically modifying the structure, chemists can explore structure-activity relationships (SAR) and optimize compounds for specific targets.

Structural Modification Strategies for Functional Diversification

The functional diversification of the fumitremorgin scaffold is a key objective for medicinal chemists. One successful strategy involves synthesizing analogs that are devoid of chemically or metabolically labile functional groups. For example, a series of fumitremorgin C analogs were synthesized without the ester linkage found in some of the most potent related compounds, leading to more stable molecules. researchgate.net

SAR studies on these analogs have revealed crucial structural requirements for activity. For instance, a marked stereospecificity was observed, where compounds with a specific (3S,6S,12aS) configuration were significantly more potent as inhibitors of the ABCG2 transporter than their diastereomers. researchgate.net This highlights the importance of precise stereochemical control in analog design.

Broader strategies for diversification involve generating skeletal diversity. By accessing versatile intermediates, it is possible to create not only naturally occurring skeletons like the iboga- and aspidosperma-types but also non-natural variants through different redox-mediated annulations or cycloadditions. scispace.com This approach expands the accessible chemical space, providing a richer collection of compounds for biological screening. scispace.com

Development of Synthetic Precursors for Analog Generation

The efficient synthesis of analogs is critically dependent on the availability of versatile synthetic precursors. The development of new routes to key building blocks is therefore an area of intense research. For the fumitremorgin family, substituted tryptophan derivatives are among the most important precursors.

The synthesis of core cyclic structures also represents a key precursor strategy. The diastereoselective synthesis of the cis-1,3-disubstituted-tetrahydro-β-carboline core provides a versatile platform that can be elaborated into a variety of final products. researchgate.net Similarly, the preparation of a dehydro-pentacyclic intermediate via Pictet-Spengler reaction followed by DDQ oxidation furnishes a key precursor that can be dihydroxylated and selectively prenylated to access fumitremorgin B and its epimers. doi.org

Table 2: Examples of Synthetic Precursors for Analog Generation

| Precursor | Synthetic Method | Utility | Reference(s) |

|---|---|---|---|

| 6-Methoxytryptophan Derivative | Ytterbium triflate-promoted coupling of 6-methoxyindole (B132359) and a chiral aziridine. | Key building block for the total synthesis of fumitremorgin C and its potent analog, Ko143. | researchgate.net |

| C6-Borylated Tryptophan | Iridium-catalyzed C-H borylation of a protected tryptophan. | Allows for direct functionalization at the C6 position, enabling synthesis of fumitremorgin A and verruculogen. | researchgate.net |

| cis-Tetrahydro-β-carboline | Kinetically controlled Pictet-Spengler reaction of L-tryptophan methyl ester and butynone. | Versatile intermediate for the fumitremorgin alkaloid skeleton. | researchgate.net |

Advanced Synthetic Methodologies and Chemical Biology Tool Development

The synthesis of complex natural products like this compound and its analogs presents a significant challenge that drives the innovation of new synthetic strategies. Beyond the total synthesis of the natural product itself, the development of advanced synthetic methodologies is crucial for creating structural analogs and sophisticated chemical biology tools. These tools are instrumental in elucidating the biological mechanisms of action of the parent compound and its derivatives.

Recent advancements in synthetic organic chemistry, including catalytic enantioselective methods, photoredox catalysis, and chemoenzymatic strategies, offer powerful avenues for the efficient and stereocontrolled construction of the intricate fumitremorgin scaffold. researchgate.netdntb.gov.uamindat.orgusp.brwisconsin.edu These methodologies not only facilitate the synthesis of the natural product but also enable the design and production of analogs with tailored properties for chemical biology investigations. dntb.gov.ua

Catalytic Enantioselective Approaches

Modern catalytic enantioselective methods are at the forefront of synthesizing complex chiral molecules. sioc-journal.cnrsc.org For indole alkaloids, strategies involving transition-metal catalysis have proven particularly effective for constructing key structural motifs. researchgate.net While not yet explicitly reported for this compound, the application of catalytic enantioselective C-H functionalization, for instance, could provide novel and efficient pathways to key intermediates or directly to the final scaffold.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling a wide range of reactions under mild conditions. usp.brscientificupdate.comsigmaaldrich.comsigmaaldrich.com This methodology has been successfully applied to the synthesis of various indole alkaloids. researchgate.net The generation of radical intermediates via photoredox catalysis can facilitate unique bond formations that are challenging to achieve through traditional methods. The application of photoredox catalysis to the synthesis of this compound could open up new retrosynthetic disconnections and provide access to a wider array of structural analogs.

Chemoenzymatic Synthesis

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers unparalleled selectivity and efficiency. nih.govrsc.orgd-nb.infobeilstein-journals.org Enzymes can catalyze complex reactions with high stereospecificity, often under mild, environmentally friendly conditions. For fumitremorgin-type alkaloids, chemoenzymatic approaches have been explored, for instance, in the synthesis of 13-oxoverruculogen, a related natural product. researchgate.net The use of enzymes in the synthesis of this compound could streamline the construction of its chiral centers and complex ring system.

Development of Chemical Biology Tools

The fumitremorgin scaffold has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). nih.govmdpi.comfrontiersin.org This protein is implicated in multidrug resistance in cancer, making inhibitors of ABCG2 valuable as potential chemosensitizing agents and as tools to study its function. This compound, as part of this family of compounds, holds promise as a scaffold for the development of chemical biology tools to probe ABCG2. nih.gov

Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing and quantifying the activity and localization of proteins in living cells. plos.org A common strategy for developing such probes is to attach a fluorescent reporter molecule to a known inhibitor of the target protein. Given the inhibitory activity of fumitremorgins against ABCG2, a fluorescently labeled analog of this compound could serve as a powerful tool to study the transporter's expression levels, cellular distribution, and trafficking dynamics. The design of such probes often involves linking a fluorophore to a position on the inhibitor scaffold that does not disrupt its binding to the target protein.

Photoaffinity Labels

Biological Activities and Mechanistic Studies of Demethoxy 3 Epifumitremorgin C

Spectrum of Biological Activities

In Vitro Cytotoxic Activities Against Specific Cancer Cell Lines

While specific cytotoxic data for Demethoxy-3-epifumitremorgin C against MOLT-4, A-549, HL-60, and K562 cell lines is not extensively detailed in the provided search results, related compounds offer significant insights. For instance, Fumitremorgin C and its derivatives have demonstrated notable cytotoxic activity against MOLT-4 (human acute lymphoblastic leukemia), A-549 (human lung adenocarcinoma), and HL-60 (human promyelocytic leukemia) cells. semanticscholar.orgmdpi.com This activity is speculated to be associated with the hydroxyl groups in their molecular structures. semanticscholar.orgmdpi.com

Other related fungal cyclodipeptides have also shown cytotoxic potential. Spirotryprostatin E, isolated from a holothurian-derived fungus, exhibited cytotoxicity against MOLT-4, A-549, HL-60, and BEL-7420 cell lines. researchgate.net Similarly, Variecolortides A-C displayed weak cytotoxicity towards the K562 human leukemia cell line. researchgate.net

Interactive Table: Cytotoxic Activities of Related Fungal Cyclodipeptides

| Compound/Derivative | Cell Line(s) | Observed Effect |

| Fumitremorgin C & derivatives | MOLT-4, A-549, HL-60 | Significant cytotoxic activity. semanticscholar.orgmdpi.com |

| Spirotryprostatin E | MOLT-4, A-549, HL-60, BEL-7420 | Cytotoxicity observed. researchgate.net |

| Variecolortides A-C | K562 | Weak cytotoxicity. researchgate.net |

Antimicrobial and Antifungal Potentials

The broader class of fungal cyclodipeptides, to which this compound belongs, is known for a wide range of bioactivities, including antimicrobial and antifungal effects. nih.govsemanticscholar.orgresearchgate.net While specific data on the antimicrobial and antifungal spectrum of this compound is not detailed in the provided results, the general activity of this compound class against various bacterial and fungal strains is well-documented. nih.govmdpi.comdergipark.org.trmdpi.com

Other Reported Bioactivities of Related Fungal Cyclodipeptides

Fungal cyclodipeptides are a treasure trove of bioactive molecules with a wide array of reported activities. nih.govsemanticscholar.orgresearchgate.net Beyond cytotoxicity and cell cycle modulation, these compounds have been shown to possess:

Phytotoxic activity: Affecting plant growth. nih.govsemanticscholar.org

Insecticidal activity: Showing toxicity towards insects. nih.govsemanticscholar.org

Vasodilator activity: Causing the widening of blood vessels. nih.govsemanticscholar.org

Radical scavenging activity: Neutralizing harmful free radicals. nih.govsemanticscholar.org

Enzyme-inhibitory activities: Modulating the function of various enzymes. nih.govsemanticscholar.org

These diverse biological activities highlight the potential of this class of compounds in various fields, including agriculture and medicine. nih.govsemanticscholar.org

Molecular Mechanisms of Action

Identification and Characterization of Cellular Targets

The precise molecular targets of this compound are still under investigation. However, research on the parent compound, fumitremorgin C, and its synthetic analog, Ko143, provides valuable clues. Fumitremorgin C was identified as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). researchgate.net This transporter is a membrane-bound efflux pump that can confer multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell. researchgate.net By inhibiting ABCG2, fumitremorgin C can reverse this resistance, making cancer cells more susceptible to treatment. researchgate.net Given the structural similarity, it is plausible that this compound may also interact with and modulate the activity of such cellular transporters or other related proteins.

Elucidation of Downstream Signaling Pathways Modulated by this compound

The precise downstream signaling pathways modulated by this compound are an active area of investigation. However, key insights have been derived from its observed effects on cell cycle progression. Research has demonstrated that this compound exhibits inhibitory activity on the cell cycle in mouse tsFT210 cells, specifically inducing cell cycle arrest at the G2/M phase with a minimum inhibitory concentration (MIC) of 0.45 μM. mdpi.comsemanticscholar.org This finding strongly suggests that the compound interacts with and modulates the intricate signaling cascades that govern the G2 checkpoint and the transition into mitosis. These pathways typically involve key protein kinases such as Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner Cyclin B, as well as upstream regulators like the ATM/ATR and Chk1/Chk2 kinases.

Furthermore, significant insights can be drawn from studies on the closely related parent compound, fumitremorgin C. Fumitremorgin C is a well-documented and potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). researchgate.net This transporter functions as an efflux pump, contributing to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. researchgate.net Fumitremorgin C's inhibitory action reverses this resistance, leading to increased intracellular accumulation of anticancer drugs. researchgate.net Given the structural similarity, it is hypothesized that this compound may also target ABCG2 or other ABC transporters, thereby affecting cellular resistance mechanisms. The lack of the methoxy (B1213986) group in this compound represents a key structural difference that could influence the potency and selectivity of this interaction.

Investigations into Stereochemical Influence on Biological Activity and Target Interaction

The complex, polycyclic structure of this compound possesses multiple chiral centers, making its three-dimensional arrangement, or stereochemistry, a critical determinant of its biological function. ontosight.ai The specific spatial orientation of its atoms and functional groups is crucial for its ability to bind to specific biological targets like enzymes or cellular receptors. ontosight.ai The precise stereochemistry of the natural product is designated in its full chemical name by the descriptor "(5as-(5aalpha,12alpha,14aalpha))", which defines the relative configuration at its stereocenters. ontosight.ai

Biological systems, particularly protein targets, are themselves chiral. This means that the interaction between a small molecule like this compound and its target is highly stereospecific, often likened to a key fitting into a lock. nih.gov For a pharmacological effect to occur, the molecule must have a complementary three-dimensional structure that allows for precise interaction with the binding site on its target. nih.gov Even a minor change in the orientation of a single atom at a chiral center can result in a different stereoisomer (or diastereomer) that may be unable to bind to the target, or may bind with significantly lower affinity, leading to a dramatic reduction or complete loss of biological activity. nih.gov The successful, diastereoselective synthesis of this compound underscores the importance chemists place on obtaining the single, biologically active stereoisomer. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Correlating Specific Structural Features with Biological Potency and Selectivity

Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. For this compound and related indole (B1671886) alkaloids, several key structural features have been correlated with biological potency.

The prenyl-type side chain attached to the indole ring is a significant contributor to cytotoxicity. Analysis of related analogs has revealed that compounds featuring an isoprenyl unit on the indole ring exhibit stronger cytotoxic effects compared to analogs with an oxygenated isoprenyl unit. semanticscholar.orgnih.gov This suggests that the hydrophobicity and steric bulk of this group are important for target interaction.

The core polycyclic scaffold, consisting of fused pyrrolo, pyrazino, and pyrido rings, creates a rigid and conformationally constrained structure that is fundamental to its activity. ontosight.ai Modifications to this core can drastically alter the biological profile. Additionally, studies on the parent compound, fumitremorgin C, and its derivatives have suggested that hydroxyl groups in the side chains can be linked to their cytotoxic activity, highlighting the role of specific functional groups. mdpi.comsemanticscholar.org

Table 1: SAR Insights for this compound and Related Analogs

| Structural Feature/Modification | Effect on Bioactivity | Source |

|---|---|---|

| Isoprenyl unit on indole ring | Stronger cytotoxic effects compared to oxygenated isoprenyl units. | semanticscholar.org, nih.gov |

| Hydroxyl groups on side chains (in related fumitremorgins) | May be linked to cytotoxic activity. | mdpi.com, semanticscholar.org |

| Complex, rigid polycyclic core | Essential for establishing the correct orientation of interactive groups. | ontosight.ai |

| Absence of methoxy group (vs. Fumitremorgin C) | Potentially alters selectivity and potency, particularly for targets like ABCG2. | researchgate.net |

Effects of Substituent Variations and Ring System Modifications on Bioactivity

Further SAR studies on related compounds have shown the profound impact of other substitutions. For instance, the introduction of electron-withdrawing substituents can significantly modulate the biological properties of complex heterocyclic systems. rsc.org In the case of fumitremorgin-type alkaloids, variations in the side chain are critical. As noted, replacing the isoprenyl group with an oxygenated version diminishes cytotoxicity, indicating a preference for a non-polar side chain in that position. semanticscholar.orgnih.gov

Researchers have also explored more drastic changes through ring system modifications. The synthesis of spirocyclopropane analogues of (demethoxy)fumitremorgin C represents a significant alteration to the core structure. researchgate.net Such modifications are used to probe the spatial requirements of the target's binding pocket and can lead to analogs with altered or improved activity profiles.

Stereochemical Requirements for Optimized Target Binding and Functional Outcome

The specific, naturally occurring stereochemistry of this compound—(5as,12alpha,14aalpha)—is considered to be the optimal configuration for its biological activity. ontosight.ai This particular three-dimensional arrangement allows the molecule to fit precisely within its chiral biological target, maximizing the intermolecular interactions necessary for a functional response. nih.gov

In pharmacology, the more potent stereoisomer is termed the "eutomer," while the less active one is the "distomer." nih.gov It is highly probable that the natural isomer of this compound is the eutomer for its primary biological targets. Any other stereoisomers (diastereomers or the enantiomer) would likely have a different spatial arrangement of their atoms, preventing a proper fit with the target receptor or enzyme. nih.gov This misalignment would lead to weaker binding and a significantly reduced or absent functional outcome. Therefore, for optimized target binding, the strict stereochemical integrity of the molecule must be maintained. The ability to perform enantiospecific synthesis, which selectively produces the desired stereoisomer, is thus paramount for developing these compounds as pharmacological tools or therapeutic leads. researchgate.net

Analytical Methodologies for Characterization and Quantification

Isolation and Purification Techniques for Demethoxy-3-epifumitremorgin C

The initial step in studying this compound involves its extraction and purification from the producing organism, typically a fungus from the Aspergillus genus. semanticscholar.orgnih.gov This process requires a multi-step approach to separate the target compound from a myriad of other metabolites.

Chromatography is a cornerstone technique for the purification of natural products like this compound. moravek.com The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. khanacademy.org

Column Chromatography: This is a fundamental preparative technique used for the initial fractionation of the crude fungal extract. hilarispublisher.comresearchgate.net The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex. hilarispublisher.com A series of solvents or a solvent gradient (mobile phase) is then passed through the column to elute different compounds at different rates. The resulting fractions are collected and analyzed, often using Thin-Layer Chromatography, to identify those containing the target compound. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative tool to monitor the progress of purification and to determine the appropriate solvent systems for column chromatography. khanacademy.orghilarispublisher.com A small amount of the sample is spotted on a plate coated with an adsorbent like silica gel. The plate is then developed in a chamber with a suitable solvent, and the separated spots are visualized, typically under UV light. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique often employed in the final purification stages to achieve a high degree of purity. moravek.comresearchgate.net It utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to superior separation. Preparative HPLC can be used to isolate pure this compound for subsequent structural analysis and biological testing.

Extracting this compound from the fungal culture is the first critical step. Fungal cultures, whether grown in liquid broth or on solid agar, represent a complex matrix from which the compound must be liberated. plantpathologyquarantine.orgisciii.es

The process typically begins with solvent extraction of the fungal mycelium and/or the culture broth. isciii.es Common organic solvents like ethyl acetate (B1210297), methanol (B129727), or a chloroform/methanol mixture are used to extract a wide range of secondary metabolites, including this compound. researchgate.netisciii.es The choice of solvent is crucial for maximizing the yield of the target compound.

Following the initial extraction, a liquid-liquid partitioning step is often employed. This involves separating compounds based on their differential solubility in two immiscible liquid phases, such as ethyl acetate and water, to remove highly polar or nonpolar impurities. The resulting crude extract is then concentrated under reduced pressure before being subjected to chromatographic purification. isciii.es

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Column Chromatography)

Spectroscopic and Spectrometric Characterization of this compound

Once purified, the definitive structure of this compound is determined using a suite of spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. msu.edu By analyzing the magnetic properties of atomic nuclei, it provides information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

¹³C-NMR (Carbon-13 NMR): This method reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., whether they are part of a carbonyl group, an aromatic ring, or an aliphatic chain). libretexts.org

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Table 1: Representative NMR Data for a Related Fumitremorgin Analog (Note: Specific data for this compound may vary slightly based on the solvent and instrument used. This table serves as an illustrative example of the type of data obtained.)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 2 | 168.5 | |

| 3a | 105.2 | |

| 4 | 32.1 | 2.50 (dd, 15.0, 5.0), 2.25 (dd, 15.0, 10.0) |

| 5 | 58.9 | 4.10 (m) |

| ... | ... | ... |

| 19 | 123.5 | 5.30 (t, 7.0) |

Data is hypothetical and for illustrative purposes.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the molecular ion is fragmented, and the resulting fragmentation pattern provides valuable clues about the compound's substructures, helping to confirm the structure elucidated by NMR. nih.govmdpi.com

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute stereochemistry is crucial as different enantiomers can have vastly different biological activities.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. ubc.ca The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of the compound and are used as a key physical parameter for its identification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing experimental CD spectra with those calculated for possible stereoisomers using computational methods (like time-dependent density functional theory, TDDFT), the absolute configuration of the stereocenters in the molecule can be confidently assigned. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Advanced Analytical Approaches in Complex Mixture Analysis (Metabolomics Context)

In the realm of metabolomics, which aims to comprehensively analyze the complete set of small-molecule metabolites in a biological sample, advanced analytical approaches are indispensable. These methods are crucial for profiling the secondary metabolites produced by fungi like Aspergillus fumigatus, the source of this compound.

Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of modern metabolomics. For non-volatile and thermally labile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. wiley.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), often in a tandem MS (MS/MS) configuration, is frequently employed for the analysis of fungal extracts. nih.govnih.gov

A typical LC-MS/MS method for analyzing fungal secondary metabolites, including fumitremorgin-class compounds, involves several key steps:

Sample Preparation: Fungal cultures are typically extracted with an organic solvent like ethyl acetate or methanol to isolate the secondary metabolites. mdpi.com

Chromatographic Separation: The extract is injected into a UHPLC system equipped with a reversed-phase column, such as a C18 column. mdpi.commdpi.com A gradient elution using a mobile phase consisting of water and an organic solvent (commonly acetonitrile (B52724) or methanol), both often acidified with formic acid to improve peak shape and ionization efficiency, is used to separate the metabolites based on their polarity. mdpi.commdpi.com

Ionization: After separation, the column effluent enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in positive ion mode, which generates protonated molecules [M+H]+. rsc.org

Mass Analysis: The mass analyzer, which can be a time-of-flight (TOF), Orbitrap, or triple quadrupole, measures the mass-to-charge ratio (m/z) of the ions. HRMS instruments like Orbitraps provide high mass accuracy, enabling the determination of elemental compositions. mdpi.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern provides structural information and enhances specificity. For instance, studies on related fumitremorgins reveal characteristic fragmentation patterns, such as the loss of a water molecule or cleavages within the alkaloid's ring structure, which can be used for identification. mdpi.com A study utilizing molecular networking showed that fumitremorgin C exhibits losses of a water molecule (18 u) and a C4H8 group (56 u), followed by subsequent losses of CO and water. mdpi.com This type of fragmentation analysis is critical for distinguishing between isomers and related compounds within a complex extract. mdpi.com

One study investigating the interaction between A. fumigatus and Pseudomonas aeruginosa successfully detected this compound in biofilm cultures using LC-MS, highlighting the technique's applicability in complex inter-species interaction studies. biorxiv.org

Table 1: Representative LC-MS Parameters for Fungal Metabolite Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | UHPLC | nih.gov |

| Column | Reversed-phase C18 (e.g., Kinetex® C18, 2.6 µm, 100 Å, 150 x 2.1 mm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | rsc.org |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap) | mdpi.com |

| Scan Mode | Full MS followed by data-dependent MS/MS | mdpi.com |

This table presents a generalized set of parameters and may vary based on the specific instrument and analytical goals.

The vast and complex datasets generated by LC-MS-based metabolomics require advanced computational and statistical methods, collectively known as chemometrics, for data processing and interpretation. nih.gov These tools are essential for extracting meaningful biological information from the raw data, such as identifying patterns and discriminating between different sample groups.

Data Processing: Raw LC-MS data is first processed using software like MZmine or similar platforms. mdpi.com This involves several steps including noise filtering, peak detection, retention time alignment across different samples, and integration of peak areas to create a feature matrix. This matrix contains the m/z values, retention times, and intensities for all detected metabolic features in each sample.

Multivariate Statistical Analysis: Once the feature matrix is generated, multivariate analysis is applied to discern patterns and identify significant metabolites.

Principal Component Analysis (PCA): PCA is an unsupervised method used for exploratory data analysis. It reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components, while retaining most of the original variation. Score plots from PCA can visualize the clustering of samples, revealing similarities or differences in their metabolic profiles. mdpi.com For example, PCA can effectively show how the metabolite profile of a fungus changes over time or under different culture conditions.

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method used to model the relationship between the metabolite data (X-variables) and a predefined class membership (Y-variable), such as different fungal species or treatment groups. rsc.orgresearchgate.net It is particularly useful for identifying the variables (metabolites) that are most important for discriminating between the classes. frontiersin.org The Variable Importance in Projection (VIP) score is often used in PLS-DA to rank metabolites based on their contribution to the model, with higher scores indicating greater importance for group separation. mdpi.com This allows researchers to pinpoint specific compounds like this compound that are up- or down-regulated under certain conditions.

Molecular Networking: A more recent and powerful approach for processing and visualizing MS/MS data is molecular networking. acs.org This method organizes MS/MS spectra into clusters based on their fragmentation similarity. In a molecular network, each node represents a unique precursor ion (metabolite), and the edges connecting them represent the similarity of their MS/MS spectra. This approach is highly effective for dereplication (rapidly identifying known compounds) and for annotating structurally related, but unknown, metabolites within a large dataset. mdpi.comacs.org For instance, a molecular network of an Aspergillus extract could cluster this compound with other known and unknown fumitremorgin analogs, facilitating their identification based on shared structural motifs revealed by similar fragmentation patterns. mdpi.com

Future Perspectives in Demethoxy 3 Epifumitremorgin C Research

Exploration of Unexplored Biological Targets and Novel Mechanistic Insights

While the interaction of fumitremorgin-class compounds with the ABCG2 transporter is well-documented, the full spectrum of their biological targets remains largely uncharted. nih.gov Future research should prioritize the screening of Demethoxy-3-epifumitremorgin C against a wider array of cellular proteins and pathways to uncover novel therapeutic applications.

A promising, yet underexplored, avenue is the investigation of its effects on the central nervous system. A recent computational study identified Fumitremorgin C as a potential dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the pathology of Alzheimer's disease. nih.gov The in silico analysis revealed strong binding affinities of Fumitremorgin C to both enzymes, with a particularly high affinity for AChE. nih.gov Experimental validation of these computational findings is a critical next step.

Further mechanistic work should also continue to dissect the interaction with the known target, ABCG2. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), have been instrumental in revealing how related fumitremorgin analogs bind to ABCG2. acs.orgnih.gov These studies have shown that the tetracyclic ring structure is crucial for potent inhibition and have identified key amino acid residues within the transporter's binding pocket, such as N436 and T435, that form hydrogen bonds with the inhibitor. nih.govacs.orgnih.gov Future studies could explore the specific binding dynamics of this compound to further refine our understanding of this interaction and guide the design of more specific inhibitors.

| Potential Target | Rationale | Suggested Research Direction |

| Cholinesterases (AChE/BuChE) | In silico studies predict strong binding affinity, suggesting a role in neurodegenerative disease therapy. nih.gov | Experimental validation of inhibitory activity; kinetic studies to determine the mode of inhibition. |

| Other ABC Transporters | To determine specificity and potential for overcoming multidrug resistance mediated by other transporters. researchgate.net | Cell-based efflux assays using cell lines overexpressing various ABC transporters. researchgate.net |

| Ion Channels | Some fungal tremorgens are known to affect ion channels; this possibility has not been explored for this compound. | Electrophysiological studies (e.g., patch-clamp) on various neuronal and non-neuronal ion channels. |

Advanced Biosynthetic Engineering and Synthetic Biology Approaches for Enhanced Production and Diversification

The natural production of this compound by fungi like Aspergillus fumigatus is often low, necessitating the development of strategies for enhanced yield and the creation of novel analogs. This can be achieved through the manipulation of its biosynthetic pathway. The fumitremorgin biosynthetic gene cluster (ftm) has been identified, providing a genetic blueprint for engineering. researchgate.netmdpi.com

One key strategy involves metabolic pathway engineering in the native producer. Research has shown that deleting the nonribosomal peptide synthetase (NRPS) genes pesL or pes1, which are essential for producing another metabolite, fumigaclavine C, leads to a significant increase in the production of fumitremorgins, including Fumitremorgin C. nih.gov Similarly, deleting the transcription factor hapX under iron-deficient conditions has been shown to increase Fumitremorgin C production, indicating that HapX acts as a repressor. nih.gov

Heterologous expression of the ftm gene cluster or parts of it in more tractable microbial hosts like E. coli or Saccharomyces cerevisiae offers another powerful approach. researchgate.net For instance, the prenyltransferase gene ftmPT1, responsible for a key step in the biosynthesis, has been successfully overexpressed in E. coli. researchgate.net Such systems not only allow for potentially higher yields but also facilitate the production of novel, "unnatural" compounds through chemoenzymatic synthesis. researchgate.net By feeding the engineered host with synthetic precursors (substrate engineering) or by combining enzymes from different pathways (combinatorial biosynthesis), a diverse library of this compound analogs can be generated for pharmacological screening.

| Engineering Strategy | Target/Method | Expected Outcome | Reference |

| Metabolic Rerouting | Deletion of competing pathway genes (e.g., pesL, pes1). | Increased flux towards the fumitremorgin pathway, enhancing yield. | nih.gov |

| Regulatory Gene Deletion | Deletion of repressor genes (e.g., hapX). | Upregulation of the ftm biosynthetic gene cluster. | nih.gov |

| Heterologous Expression | Transfer of the ftm gene cluster to a host like E. coli or yeast. | Simplified production and purification; platform for diversification. | researchgate.net |

| Chemoenzymatic Synthesis | Use of isolated biosynthetic enzymes (e.g., FtmPT1) with synthetic substrates. | Creation of novel analogs with potentially improved properties. | researchgate.net |

Computational Chemistry and In Silico Modeling for SAR Elucidation and Mechanism Prediction

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process for compounds like this compound. These methods provide deep insights into structure-activity relationships (SAR) and help predict the mechanisms of action before undertaking costly and time-consuming laboratory experiments.

Molecular docking simulations have been effectively used to model the interaction between fumitremorgin analogs and the ABCG2 transporter. nih.govmdpi.com These models have successfully predicted the importance of specific intermolecular interactions, such as the hydrogen bond between the indole (B1671886) NH group and the side chain of asparagine 436 (N436) of the transporter. nih.gov Such studies have confirmed experimental findings that the closed, tetracyclic scaffold of these compounds is essential for high-potency inhibition, whereas ring-opened analogs are inactive. acs.orgnih.gov

Future computational work could focus on generating more precise SAR models for this compound specifically. By creating a virtual library of novel derivatives and predicting their binding affinities and interaction modes using techniques like molecular dynamics (MD) simulations and free energy calculations, researchers can prioritize the synthesis of the most promising candidates. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can be employed to pre-emptively identify analogs with unfavorable pharmacokinetic properties, a known issue for some fumitremorgin derivatives. nih.govnih.gov The use of advanced computational methods like the DP4 probability analysis, which aids in the correct assignment of stereochemistry based on NMR data, will also be crucial for characterizing newly synthesized or isolated analogs. mdpi.com

| Computational Technique | Application in this compound Research | Potential Insights |

| Molecular Docking | Predict the binding pose and affinity to known and unexplored biological targets (e.g., ABCG2, cholinesterases). nih.govnih.gov | Identification of key binding residues and initial SAR. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. mdpi.com | Understanding of binding stability, conformational changes, and the role of solvent. |

| Free Energy Calculations | Quantitatively predict the binding affinity of novel analogs. nih.gov | More accurate ranking of candidates for synthesis. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov | Early-stage filtering of compounds likely to fail in later development stages. |

Development of Novel Analytical Probes and Detection Methods for this compound and its Metabolites

The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices is essential for pharmacokinetic studies, diagnostics, and food safety. Current methods largely rely on chromatographic techniques coupled with various detectors.

A highly sensitive method using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection has been developed for the quantification of the related analog Ko143 in plasma and tumor tissue, using Fumitremorgin C as an internal standard. bohrium.com This method demonstrates the feasibility of achieving low detection limits (in the ng/mL range) after liquid-liquid extraction. bohrium.com Other established methods include HPLC coupled with diode-array detection (HPLC-DAD) and mass spectrometry (HPLC-MS), which have been used to identify fumitremorgin C and related mycotoxins in fungal cultures. nih.gov For structural elucidation, advanced techniques like the Marfey's method for determining the absolute configuration of amino acid precursors can be applied, which itself uses RP-HPLC for analysis of the derivatized components. mdpi.com

Future efforts should focus on creating novel analytical probes for more rapid and specific detection. This could involve the synthesis of fluorescently labeled this compound analogs that could be used in high-throughput screening or cellular imaging to visualize the compound's distribution. Another avenue is the development of specific antibodies against this compound. These antibodies could form the basis of highly sensitive and specific immunoassays, such as ELISA (enzyme-linked immunosorbent assay), providing a rapid and field-deployable detection tool. The development of aptamer-based or electrochemical biosensors represents a cutting-edge frontier for real-time monitoring of this compound in various samples.

Q & A

Q. Basic Research Focus

- Cell Line Selection : Use ABC transporter-overexpressing cell lines (e.g., MCF-7/BCRP) to study inhibition of drug efflux, a known mechanism of fumitremorgins .

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM, with 72-hour exposure to capture delayed cytotoxic effects. Include verapamil (P-gp inhibitor) as a positive control.

- Endpoint Metrics : Measure IC50 via MTT assays and validate with ATP-based viability tests to rule out assay interference .

Reprodubility Note : Pre-screen cell lines for mycoplasma contamination and document passage numbers .

What advanced spectroscopic techniques resolve contradictions in stereochemical assignments?

Advanced Research Focus

Discrepancies in epi-configuration at C-3 require:

- VCD (Vibrational Circular Dichroism) : Compare experimental IR spectra with DFT-simulated spectra to confirm absolute configuration .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., selenomethionine derivatives) for unambiguous 3D structure determination.

- NOESY/ROESY : Identify through-space proton interactions to distinguish between epimeric forms .

Data Conflict Mitigation : Publish raw spectral data in repositories like Zenodo to enable peer validation .

How can researchers address variability in reported cytotoxic IC50 values?

Advanced Research Focus

Contradictions arise from methodological differences:

- Meta-Analysis Framework : Tabulate variables across studies (Table 1):

| Variable | Example Discrepancies | Impact on IC50 |

|---|---|---|

| Cell Line | HCT-116 vs. HEK293 | 2–3-fold difference |

| Assay Duration | 48h vs. 72h exposure | IC50 shifts by 40% |

| Serum Content | 2% FBS vs. serum-free conditions | Alters compound solubility |

- Standardization : Adopt CLSI guidelines for assay reproducibility, including inter-lab calibration .

What computational strategies model the compound’s interaction with ABC transporters?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina with homology-modeled BCRP structures (e.g., PDB: 5NJ3) to predict binding poses. Validate with mutagenesis studies on key residues (e.g., Arg482) .

- MD Simulations : Run 100-ns trajectories in CHARMM36 to assess stability of hydrogen bonds with transmembrane domains.

- QSAR Models : Corlate substituent effects (e.g., demethoxy group) with inhibitory potency using partial least squares regression .

Toolkits : Leverage PubChem BioAssay data (AID 652065) for training predictive models .

How to optimize synthetic routes for improved yield of this compound?

Q. Advanced Research Focus

- DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity) using a 2^k factorial design. Prioritize DMF/water mixtures for diketopiperazine cyclization .

- Byproduct Monitoring : Track intermediates via LC-MS to identify hydrolysis or oxidation side products.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for regioselective demethylation steps .

Yield Benchmarking : Compare with yields reported in USP-NF monographs for analogous compounds (e.g., ±15% variance acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.